N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CMPD101, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Scientific Research Applications
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its interaction with cannabinoid receptors. One research demonstrated that similar compounds act as potent and selective antagonists for the CB1 cannabinoid receptor. This was explored using molecular orbital methods and conformational analysis, contributing to a better understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Synthesis and Chemical Modification
Development of Novel Inhibitors : The chemical structure of this compound has been utilized in the synthesis of inhibitors for various enzymes and receptors. For example, a study focused on the discovery of piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase, identified through high-throughput screening (Thalji et al., 2013).
Antipsychotic Agent Development : Similar heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities (Norman et al., 1996).
Pharmacological Applications
CGRP Receptor Inhibitors : Research has also been conducted on compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, such as the development of CGRP receptor antagonists, which are important in migraine treatments (Cann et al., 2012).
Cannabinoid Receptor Antagonists for Obesity : Another study evaluated the antiobesity effects of a cannabinoid CB1 receptor antagonist structurally related to the compound, which reduced food intake and body weight in mice (Hildebrandt et al., 2003).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-12-8-9-17(22-21-12)23-10-4-5-14(11-23)18(24)20-16-7-3-6-15(19)13(16)2/h3,6-9,14H,4-5,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALNLJPTFDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
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